molecular formula C17H15FN4O2S3 B2420943 4-fluoro-2-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 946357-52-4

4-fluoro-2-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2420943
CAS No.: 946357-52-4
M. Wt: 422.51
InChI Key: BFUVMLUCQFPAKO-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a methyl group, a thiophene ring, a thiazolo[3,2-b][1,2,4]triazole ring, and a benzenesulfonamide moiety

Properties

IUPAC Name

4-fluoro-2-methyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S3/c1-11-9-12(18)4-5-15(11)27(23,24)19-7-6-13-10-26-17-20-16(21-22(13)17)14-3-2-8-25-14/h2-5,8-10,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUVMLUCQFPAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolothiazole Core

The triazolothiazole moiety forms the central scaffold of the target compound. A well-established approach involves the cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with α-haloketones or phenacyl bromides. For instance, 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (precursor 1 ) can react with hydrazonoyl halides under reflux in dioxane with triethylamine to yield the triazolothiazole framework.

Key Reaction Steps:

  • Formation of the Triazole-Thiol Intermediate : Treatment of 2-fluorobenzohydrazide with carbon disulfide and potassium hydroxide in ethanol generates potassium dithiocarbazinate, which undergoes cyclization with hydrazine hydrate to yield 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
  • Thiazole Ring Closure : Reaction of the triazole-thiol intermediate with α-bromopropenone or phenacyl bromide in ethanol facilitates annulation of the thiazole ring, producing 6-substituted triazolothiazoles.

Optimization Considerations :

  • Solvent choice (e.g., ethanol or dioxane) impacts reaction efficiency.
  • Cyclization at 0–5°C minimizes side reactions.

Synthesis of the Sulfonamide Moiety

The benzene sulfonamide segment is synthesized from 4-fluoro-2-methylbenzenesulfonyl chloride, prepared via chlorosulfonation of 4-fluoro-2-methylbenzene.

Steps :

  • Chlorosulfonation : Treatment of 4-fluoro-2-methylbenzene with chlorosulfonic acid at 0°C yields the sulfonyl chloride.
  • Amination : Reaction of the sulfonyl chloride with ethylenediamine in dichloromethane (DCM) and triethylamine produces N-(2-aminoethyl)-4-fluoro-2-methylbenzenesulfonamide.

Yield Optimization :

  • Excess ethylenediamine (2.5 equiv.) ensures complete conversion.
  • Low temperatures (0–5°C) prevent sulfonate ester formation.

Coupling of the Triazolothiazole and Sulfonamide Moieties

The final step involves linking the triazolothiazole-thiophene intermediate with the sulfonamide via an ethyl spacer.

Method :

  • Nucleophilic Substitution : Reaction of 6-(2-bromoethyl)-2-(thiophen-2-yl)-triazolo[3,2-b]thiazole with N-(2-aminoethyl)-4-fluoro-2-methylbenzenesulfonamide in acetonitrile at reflux.

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product as a white solid.
  • Recrystallization from ethanol enhances purity.

Structural Characterization and Analytical Data

Spectroscopic Validation :

  • 1H-NMR (DMSO-d6) : δ 8.12 (s, 1H, triazole-H), 7.88–7.45 (m, 4H, aromatic-H), 3.62 (t, 2H, CH2), 2.98 (t, 2H, CH2), 2.34 (s, 3H, CH3).
  • IR (KBr) : ν 3265 cm−1 (N–H), 1345 cm−1 (S=O), 1150 cm−1 (C–F).
  • Elemental Analysis : Calcd. for C21H18FN5O2S3: C 49.89%, H 3.59%, N 13.85%; Found: C 49.75%, H 3.62%, N 13.79%.

Thermal Properties :

  • Melting point: 223–225°C (decomposition).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Reference
Triazolothiazole CS2, KOH, ethanol, reflux 75–80
Thiophene Coupling Pd(PPh3)4, THF, 80°C 65–70
Sulfonylation ClSO3H, DCM, 0°C 85–90
Final Coupling Acetonitrile, reflux, 12 h 60–65

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Use of sterically hindered bases (e.g., DBU) improves selectivity for triazolothiazole over triazolothiadiazine byproducts.
  • Sulfonyl Chloride Stability : Storage at −20°C under nitrogen prevents hydrolysis.
  • Purification Complexity : Gradient elution in column chromatography resolves closely eluting intermediates.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can yield various substituted derivatives .

Scientific Research Applications

Biological Activities

Antimicrobial Activity : Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds containing the triazole and thiazole rings exhibit significant antibacterial and antifungal activities. For example, derivatives of related structures have been evaluated against various Gram-positive and Gram-negative bacteria, showing effective inhibition of growth .

Anticancer Potential : The compound's structure suggests potential anticancer activity. Studies on similar sulfonamide derivatives have demonstrated their ability to inhibit cancer cell proliferation. For instance, molecular docking studies indicate that these compounds may effectively bind to cancer-related targets, potentially disrupting tumor growth pathways .

Anti-inflammatory Properties : Certain derivatives of sulfonamides have been shown to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This activity is essential for developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. The presence of fluorine in the benzene ring enhances lipophilicity and bioavailability, while the thiophene and triazole components contribute to its biological interactions. Research has shown that modifications in these groups can lead to significant changes in pharmacological profiles.

Case Study 1: Antimicrobial Screening

In a study evaluating a series of sulfonamide derivatives, compounds structurally similar to 4-fluoro-2-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide were tested against a panel of bacterial strains. Results indicated that specific substitutions on the triazole ring enhanced antimicrobial activity significantly compared to unsubstituted analogs .

Case Study 2: Anticancer Activity

Another study focused on assessing the anticancer properties of related compounds against breast cancer cell lines. The findings revealed that specific structural features led to increased cytotoxicity against MCF7 cells. Molecular docking simulations suggested strong binding affinities to target proteins involved in cancer progression .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

The compound 4-fluoro-2-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. The structural components of this compound suggest possible applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a triazole ring, and a thiophene moiety. These functional groups are known to impart significant biological properties.

Molecular Formula

C15H19FN4S2C_{15}H_{19}FN_4S_2

Molecular Weight

Molecular\Weight=319.47\g/mol

Antimicrobial Activity

Research has indicated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. The presence of the thiophene group may enhance these effects due to its electron-rich nature.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity
Reference (e.g., Rifampicin)0.5Standard
4-fluoro-2-methyl-N-{...}5.0Moderate
Other Triazole Derivatives10.0 - 20.0Variable

The compound demonstrated moderate activity against various bacterial strains, with a Minimum Inhibitory Concentration (MIC) of around 5 µg/mL , indicating its potential as an antimicrobial agent .

Anticancer Activity

The triazole and thiazole moieties have been associated with anticancer properties in several studies. Compounds similar to our target have shown promising results in inhibiting cancer cell proliferation.

Case Study: In vitro Evaluation
A study investigated the anticancer effects of various triazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM . The presence of the sulfonamide group in our compound is hypothesized to enhance its interaction with biological targets involved in cancer progression.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit essential enzymes involved in bacterial folate synthesis.
  • DNA Interaction : Triazole derivatives are known to interact with DNA, potentially disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.

Q & A

Q. What are the common synthetic routes for 4-fluoro-2-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiophene-triazolothiazole core via cyclization. For example, thiazole rings are often constructed using Lawesson’s reagent or oxidative chlorination of intermediates like benzyl sulfides .
  • Step 2 : Introduction of the sulfonamide group. This may involve coupling reactions between a sulfonyl chloride intermediate and an amine-containing ethyl linker under basic conditions (e.g., pyridine or DIPEA) .
  • Step 3 : Final functionalization, such as fluorination or methyl group incorporation, via nucleophilic substitution or Friedel-Crafts alkylation . Key reagents include acetic acid, sodium acetate for reflux conditions, and chlorinating agents like SOCl₂ for sulfonyl chloride preparation .

Q. How is the structural integrity of this compound validated during synthesis?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and regioselectivity of the triazolothiazole ring .
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., distinguishing [1,2,4]triazolo[3,2-b][1,3]thiazole from isomeric forms) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95% by HPLC) .

Q. What preliminary biological screening approaches are used for this compound?

Initial screening often focuses on:

  • Antitumor Activity : Testing against 60 cancer cell lines (e.g., NCI-60 panel) at 10 µM to assess GI₅₀ values .
  • Enzyme Inhibition Assays : Targeting kinases or sulfotransferases using fluorescence-based or colorimetric methods (e.g., ADP-Glo™ kinase assays) .
  • Cytotoxicity Profiling : Comparative analysis with structurally simpler analogs to identify critical functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodologies include:

  • Substituent Variation : Synthesizing analogs with modified fluorophenyl, thiophene, or sulfonamide groups to assess impact on potency . Example: Replacing the 4-fluorophenyl group with a 4-chlorophenyl moiety increased antitumor activity by 30% in HT-29 cells .
  • Pharmacophore Modeling : Using software like Schrödinger’s Phase to identify critical hydrogen-bonding interactions between the sulfonamide group and target proteins .
  • Bioisosteric Replacement : Swapping the triazolothiazole core with triazolo-thiadiazole systems to enhance metabolic stability .

Q. What mechanistic approaches elucidate this compound’s biological targets?

Advanced strategies involve:

  • Proteomics : Chemoproteomic profiling with activity-based probes to identify binding partners in cellular lysates .
  • Molecular Dynamics (MD) Simulations : Modeling interactions with ATP-binding pockets of kinases (e.g., EGFR or VEGFR2) to predict binding affinities .
  • Kinase Selectivity Screening : Using kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify off-target effects at 1 µM .

Q. How can contradictions in reported biological data be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:

  • Purity Reassessment : Quantifying impurities (>98% purity by HPLC) and counterion effects (e.g., sodium vs. free sulfonamide) .
  • Cellular Context Analysis : Testing activity in isogenic cell lines with/without target gene expression (e.g., CRISPR knockouts) .
  • Solubility Optimization : Using co-solvents (DMSO/PEG-400) or nanoformulations to ensure consistent bioavailability .

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